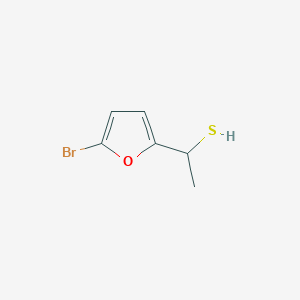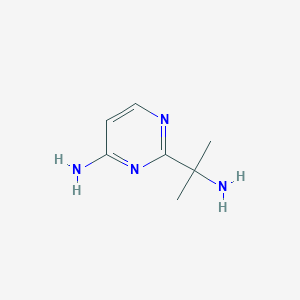
2-(2-Aminopropan-2-yl)pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Aminopropan-2-yl)pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminopropan-2-yl)pyrimidin-4-amine typically involves multiple steps starting from acyclic starting materials. One common method includes the following steps :
Ring Closure: The initial step involves the formation of the pyrimidine ring.
Aromatization: This step ensures the aromatic nature of the pyrimidine ring.
S-Methylation: Introduction of a methyl group to the sulfur atom.
Oxidation: Conversion of the methyl group to a methylsulfonyl compound.
Formation of Guanidines: Reaction with suitable amines to form the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Aminopropan-2-yl)pyrimidin-4-amine can undergo various types of chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Reduction of functional groups to simpler forms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while substitution reactions can introduce various functional groups to the pyrimidine ring.
Wissenschaftliche Forschungsanwendungen
2-(2-Aminopropan-2-yl)pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antitrypanosomal and antiplasmodial agent.
Biology: Used in assays to test its activity against various pathogens.
Wirkmechanismus
The mechanism of action of 2-(2-Aminopropan-2-yl)pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes in pathogens, thereby exerting its antitrypanosomal and antiplasmodial effects . The exact molecular pathways and targets can vary depending on the specific application and organism being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminopyrimidine: A simpler analog with similar biological activities.
Pyrrolo[2,3-d]pyrimidin-4-amine: Another heterocyclic compound with dual inhibition properties.
Uniqueness
2-(2-Aminopropan-2-yl)pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C7H12N4 |
|---|---|
Molekulargewicht |
152.20 g/mol |
IUPAC-Name |
2-(2-aminopropan-2-yl)pyrimidin-4-amine |
InChI |
InChI=1S/C7H12N4/c1-7(2,9)6-10-4-3-5(8)11-6/h3-4H,9H2,1-2H3,(H2,8,10,11) |
InChI-Schlüssel |
KNLXHHLRVSKQHW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1=NC=CC(=N1)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


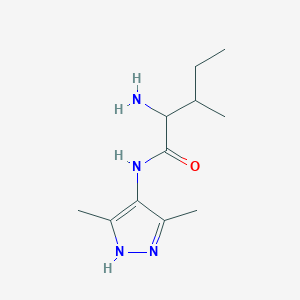
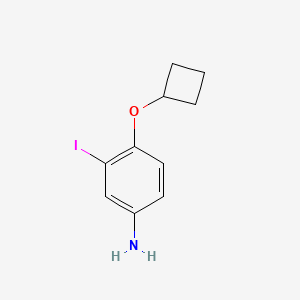
![4-{Ethyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino}pyrrolidin-3-ol](/img/structure/B13299969.png)
![2-[Amino(cyclopropyl)methyl]-6-chloro-4-methylphenol](/img/structure/B13299973.png)
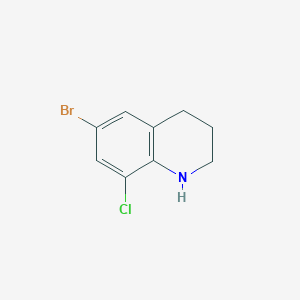
amine](/img/structure/B13299984.png)
![10-Methyl-1,8,12-triazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene](/img/structure/B13299989.png)


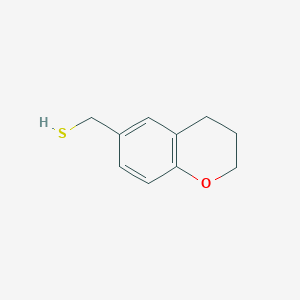


amine](/img/structure/B13300023.png)
